molecular formula C20H19NO6 B2721227 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 858770-60-2

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2721227
CAS No.: 858770-60-2
M. Wt: 369.373
InChI Key: FDSZPLWXFDYAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetically modified chromone derivative provided for research purposes. This compound features a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group at the 3-position and a dimethylcarbamate functional group at the 7-position. With a molecular formula of C20H19NO7 and a molecular weight of 385.4 g/mol , this structural motif is of significant interest in medicinal chemistry. Chromone derivatives are a prominent class of oxygen-containing heterocycles known for a broad spectrum of pharmacological activities. Research into structurally similar compounds has demonstrated potent in vitro cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A-549) models . Furthermore, related chromone-chalcone hybrids have been synthesized and shown to possess significant antioxidant and anti-radical activities, which are valuable for investigating oxidative stress-related pathologies . The 3,4-dimethoxyphenyl moiety, a common feature in many bioactive molecules, is often associated with enhanced interaction with biological targets. The dimethylcarbamate group is a key functional modification that can influence the compound's stability, solubility, and overall pharmacokinetic profile, making it a critical point of study in structure-activity relationship (SAR) investigations . This product is intended for non-clinical, non-veterinary research applications. It is strictly for use in laboratory settings and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)20(23)27-13-6-7-14-17(10-13)26-11-15(19(14)22)12-5-8-16(24-3)18(9-12)25-4/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSZPLWXFDYAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate product with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols can replace the dimethylcarbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen-4-one Core

Methoxy Position and Number
  • 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl Diethylcarbamate (): Replacing the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl reduces steric bulk and electron-donating capacity. The diethylcarbamate group (vs.
  • The 3-methoxy substituent may reduce antioxidant efficacy compared to 3,4-dimethoxy analogs, as observed in curcumin derivatives .
Trifluoromethyl and Methyl Modifications
  • [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Dimethylcarbamate (): The trifluoromethyl group at position 2 enhances electronegativity and metabolic resistance. This modification could improve binding affinity to hydrophobic enzyme pockets, as seen in protease inhibitors .

Carbamate Group Variations

Compound Name Carbamate Substituents Key Properties Reference
Target Compound Dimethyl Moderate lipophilicity, rapid metabolism
3-(4-Methoxyphenyl)-4-oxo analog () Diethyl Higher lipophilicity, slower clearance
Phenoxy-linked analog () Dimethyl Reduced steric bulk, altered H-bonding

Dimethylcarbamate derivatives generally exhibit faster metabolic degradation than diethylcarbamates due to reduced steric protection of the ester bond .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the chromenone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone core with a dimethylcarbamate group and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C19H19O6C_{19}H_{19}O_{6}, and it exhibits characteristics typical of chromenone derivatives, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Studies indicate that this compound demonstrates significant antioxidant activity. It can inhibit the production of reactive oxygen species (ROS) in various cellular models. This activity is critical for protecting cells from oxidative stress-related damage, which is implicated in numerous diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound has been shown to reduce inflammation markers in cellular assays. It inhibits key signaling pathways such as NF-κB, which plays a crucial role in the inflammatory response. By modulating these pathways, the compound may help alleviate conditions characterized by chronic inflammation .

Anticancer Properties

Research highlights the potential anticancer effects of this compound. It has been observed to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function. The compound also exhibits cell cycle arrest, preventing the proliferation of cancer cells .

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways such as NADPH oxidase.
  • Signal Modulation : The compound modulates inflammatory signaling pathways like NF-κB and MAPK.
  • Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructurePrimary ActivityNotes
3-(3,4-Dimethoxyphenyl)-4H-chromen-4-oneStructureAntioxidantLacks carbamate group
7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-oneStructureAnticancerHydroxyl group alters activity
3-(2,4-Dichlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamateStructureAnticancerSimilar structure with different substituents

Case Studies

  • In Vitro Studies : In Huh7 hepatocyte cells treated with oleic acid, the compound significantly reduced lipid droplet formation and improved cell viability compared to controls. This suggests potential applications in treating non-alcoholic fatty liver disease (NAFLD) .
  • Cancer Cell Lines : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicating effective growth inhibition and apoptosis induction at low concentrations .

Q & A

Q. What are the critical steps and analytical methods for synthesizing 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate?

Answer: The synthesis involves multi-step organic reactions:

  • Step 1: Condensation of substituted benzaldehydes with malonate derivatives (e.g., dimethyl malonate) under reflux in methanol with catalytic piperidine to form the chromene backbone .
  • Step 2: Introduction of the dimethylcarbamate group via nucleophilic substitution or carbamate coupling, requiring anhydrous conditions and reagents like dimethylcarbamoyl chloride .
  • Purification: Column chromatography (SiO₂, chloroform or DCM eluent) is essential to isolate the compound in high purity (~51–84% yields reported for analogous syntheses) .
  • Characterization:
    • HPLC monitors reaction progress and purity (>95% purity threshold recommended) .
    • NMR (¹H/¹³C) confirms structural integrity, with characteristic peaks for methoxy groups (δ 3.8–4.0 ppm), chromen-4-one carbonyl (δ ~164–165 ppm), and carbamate protons (δ 8.6–8.7 ppm) .

Q. How can researchers ensure compound stability during storage and experimentation?

Answer:

  • Storage: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Moisture accelerates degradation into phenolic byproducts .
  • Handling: Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for moisture-sensitive reactions.
  • Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural validation?

Answer:

  • Cross-Validation: Compare experimental NMR (e.g., δ 8.63 ppm for oxime protons in analogous compounds) with computational predictions (DFT or machine learning-based tools) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 328.1420) to rule out impurities .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or crystallize derivatives (e.g., methanolate salts) for definitive structural assignment .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?

Answer:

  • Variable Selection: Systematically modify substituents (e.g., methoxy → ethoxy, carbamate → urea) to assess pharmacological effects.
  • Control Groups: Include unsubstituted chromen-4-one analogs and carbamate-free derivatives to isolate functional group contributions .
  • Biological Assays: Pair in vitro enzyme inhibition studies (e.g., kinase assays) with in silico docking simulations to validate binding hypotheses .

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent Optimization: Replace methanol with DMF or acetonitrile to enhance solubility of aromatic intermediates .
  • Catalyst Screening: Test alternatives to piperidine (e.g., DBU, DMAP) for improved kinetics in chromene cyclization .
  • Process Control: Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction endpoints and minimize byproducts .

Q. What methodologies address conflicting bioactivity data across studies?

Answer:

  • Meta-Analysis: Aggregate data from multiple assays (e.g., IC₅₀ values against cancer cell lines) to identify outliers or cell-type-specific effects.
  • Dose-Response Curves: Ensure consistent concentration ranges (e.g., 1 nM–100 µM) and negative controls (DMSO vehicle) .
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.